

# Comparative Analysis of Orum Therapeutics' GSPT1-Targeting Antibody-Drug Conjugates

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## Compound of Interest

Compound Name: **ORM-3819**

Cat. No.: **B15579920**

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While the specific compound "**ORM-3819**" does not appear in publicly available information, this guide provides a comparative analysis of Orum Therapeutics' known GSPT1-targeting antibody-drug conjugates (ADCs), which can be considered its analogs. These novel therapeutics leverage the company's proprietary Dual-Precision Targeted Protein Degradation (TPD<sup>2</sup>) platform to deliver a GSPT1 degrader payload to cancer cells. The GSPT1 protein is a key factor in translation termination, and its degradation leads to apoptosis in cancer cells.[1][2]

This analysis focuses on three key molecules from Orum's pipeline:

- ORM-5029: A HER2-targeting ADC for solid tumors.
- ORM-6151 (now BMS-986497): A CD33-targeting ADC for acute myeloid leukemia (AML), acquired by Bristol Myers Squibb.[2][3]
- ORM-1153: A CD123-targeting ADC for hematologic malignancies.[4][5]

## At a Glance: Comparative Overview

Feature	ORM-5029	ORM-6151 / BMS-986497	ORM-1153
Target Antigen	HER2 (Human Epidermal growth factor Receptor 2)	CD33	CD123 (Interleukin-3 Receptor alpha)
Indication	HER2-expressing solid tumors	Acute Myeloid Leukemia (AML) and other CD33+ malignancies	Hematologic malignancies, including AML
Antibody	Pertuzumab[6][7]	Gemtuzumab Fab engineered onto an IgG1 Fc[8]	Undisclosed CD123-targeting antibody
Payload	SMol006 (GSPT1 molecular glue degrader)[6][9]	SMol006 (GSPT1 molecular glue degrader)[8][10]	Proprietary GSPT1-degrading payload
Linker	Val-Cit PABC cleavable linker[6][9]	Novel $\beta$ -glucuronide releasable linker[8][10]	Undisclosed
Clinical Status	Phase 1 trial terminated[11]	Phase 1 clinical trial ongoing (as BMS-986497)[1][12]	Preclinical[4][13]

## Preclinical Performance: A Head-to-Head Look

Orum Therapeutics has presented preclinical data for these compounds at major scientific conferences, demonstrating their potential. The following tables summarize the key findings.

### In Vitro Potency

Compound	Cell Lines	Potency	Comparison
ORM-5029	HER2-expressing cell lines	10-1000 fold more potent than the unconjugated GSPT1 degrader (SMol006) and standard-of-care ADCs like Kadcyla and Enhertu.[9][14]	Showed potent activity even in HER2-low models.[14][15]
ORM-6151	CD33-expressing cell lines (including Mylotarg-resistant lines) and primary AML patient blasts	Picomolar activity, 10-1000 fold more potent than unconjugated GSPT1 degraders (including CC-90009) and Mylotarg.[3][8][10]	Exhibited minimal cytotoxicity to healthy hematopoietic progenitor cells.[3][10]
ORM-1153	Target-expressing cell lines	Picomolar potency, approximately 1,000-fold higher potency than the unconjugated degrader payload.[4][16]	Demonstrated greater potency than existing small molecule GSPT1 degraders.[13]

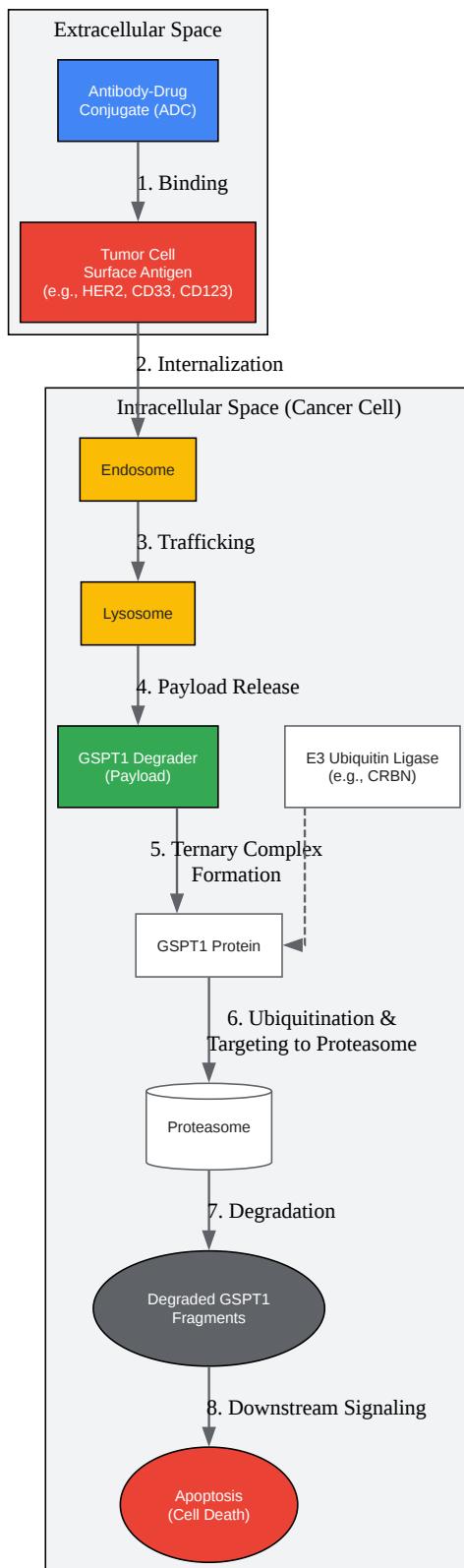
## In Vivo Efficacy

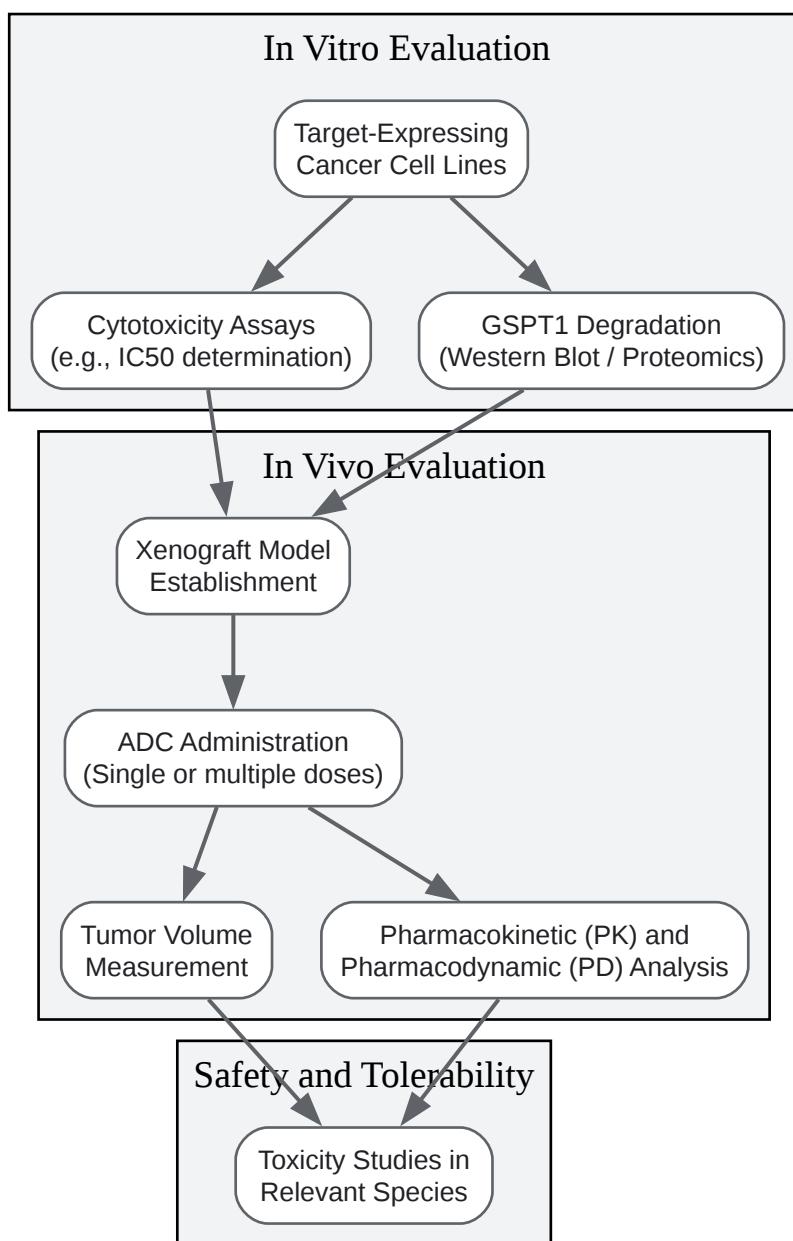
Compound	Xenograft Model	Key Findings
ORM-5029	BT474 and HCC1569 xenograft models	A single dose demonstrated superior activity to Kadcyla and comparable activity to Enhertu at an equivalent dose.[9] Tumor growth inhibition correlated with the degradation of GSPT1.[9]
ORM-6151	MV4-11 disseminated xenograft model	A single treatment at doses as low as 0.1 mg/kg showed robust efficacy.[8] A single 3 mg/kg dose led to complete tumor regression in all treated animals.[2] Demonstrated superior tumor growth inhibition compared to a clinically equivalent dose of CC-90009.[3]
ORM-1153	Disseminated AML xenograft model	A single dose led to strong, dose-dependent tumor regression, with complete and durable responses at the highest dose.[4][16]

## Mechanism of Action and Experimental Workflow

The underlying principle for these ADCs is the targeted delivery of a GSPT1 degrader to cancer cells, leading to their destruction.

## Signaling Pathway of GSPT1 Degradation





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